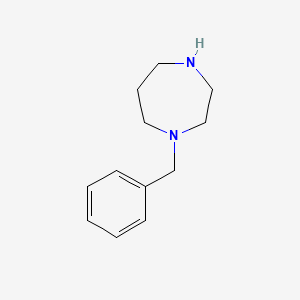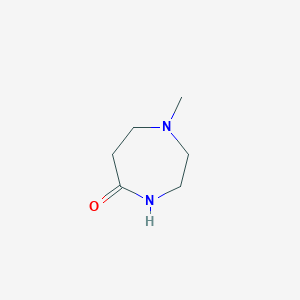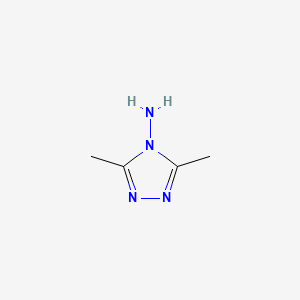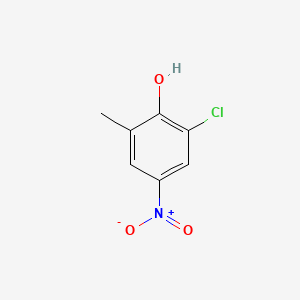![molecular formula C12H18Cl2N2 B1296230 2-Methyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indole dihydrochloride CAS No. 40431-54-7](/img/structure/B1296230.png)
2-Methyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indole dihydrochloride” is a compound that has been studied for its potential antidepressant properties . It is characterized by strong norepinephrine and dopamine reuptake inhibition .
Synthesis Analysis
The synthesis of this compound involves cis- and trans-2-substituted 2,3,4,4a,5,9b-hexahydro-1H-pyrido indole derivatives . The substituents of the 2, 5, and 8 positions, together with the relative configuration of the 4a and 9b positions, influence the synthesis .Molecular Structure Analysis
The molecular formula of this compound is C12H18Cl2N2 . The exact mass is 260.0847040 g/mol . The compound does not have any rotatable bonds .Chemical Reactions Analysis
The chemical reactions of this compound are influenced by the substituents of the 2, 5, and 8 positions, together with the relative configuration of the 4a and 9b positions .Physical And Chemical Properties Analysis
The molecular weight of this compound is 261.19 g/mol . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors .Scientific Research Applications
2-Methyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indole dihydrochloride has been studied for its potential applications in the medical and scientific fields. It has been found to have unique properties that make it useful in a number of applications, including as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. In addition, it has been studied for its potential as an antioxidant, as an anti-tumor agent, and as an anticonvulsant.
Mechanism of Action
2-Methyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indole dihydrochloride has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. By blocking the activity of this enzyme, this compound is able to reduce inflammation and pain. In addition, this compound has been found to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation, pain, and oxidative damage. In addition, it has been found to have anticonvulsant and anti-tumor effects.
Advantages and Limitations for Lab Experiments
2-Methyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indole dihydrochloride has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and its effects can be easily measured in lab tests. However, there are some limitations to its use in lab experiments. It is not as widely available as other compounds, and it is not as well-studied as some other compounds.
Future Directions
2-Methyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indole dihydrochloride has potential for a number of future applications. It could be used to develop new drugs for the treatment of inflammation and pain, as well as for the treatment of cancer. In addition, it could be used to develop new antioxidants to protect cells from oxidative damage. Finally, it could be used to develop new anticonvulsants to treat seizures.
Synthesis Methods
2-Methyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indole dihydrochloride is synthesized from the reaction of 2,3-dichloro-4-methoxybenzoic acid and 2,3-dichloro-4-methoxyphenylhydrazine in the presence of a base. The reaction is carried out in a two-step process, first forming the intermediate compound 2-methyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indole, which is then treated with hydrochloric acid to form the dihydrochloride salt of this compound.
properties
IUPAC Name |
2-methyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.2ClH/c1-14-7-6-12-10(8-14)9-4-2-3-5-11(9)13-12;;/h2-5,10,12-13H,6-8H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOQLRWPQRXCPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C(C1)C3=CC=CC=C3N2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70960829 |
Source


|
| Record name | 2-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40431-54-7 |
Source


|
| Record name | 5H-Pyrido(4,3-b)indole, 1,2,3,4,4a,9b-hexahydro-2-methyl-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040431547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Benzene, 1,2,3-trimethoxy-5-[(1E)-2-nitroethenyl]-](/img/structure/B1296158.png)






